molecular formula C14H19FN2O B5321885 2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B5321885
M. Wt: 250.31 g/mol
InChI Key: CEXHBANJWVJQNP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as ketones. It features a fluorophenyl group and a diazepane ring, which are common motifs in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Formation of the Ketone: The final step usually involves the oxidation of the corresponding alcohol or the direct acylation of the diazepane ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo oxidation to form carboxylic acids under strong oxidative conditions.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and selectivity, while the diazepane ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
  • 2-(4-Bromophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
  • 2-(4-Methylphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Uniqueness

2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, metabolic stability, and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16-7-2-8-17(10-9-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXHBANJWVJQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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